S-15535

Beschreibung

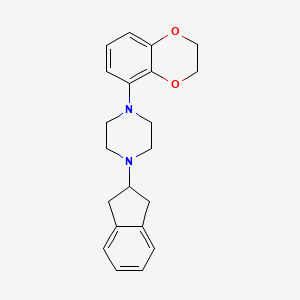

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-2-5-17-15-18(14-16(17)4-1)22-8-10-23(11-9-22)19-6-3-7-20-21(19)25-13-12-24-20/h1-7,18H,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPPEMXOOWNICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=C5C(=CC=C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163557 | |

| Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146998-34-7 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146998-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146998347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S15535 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-15535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6KA72FCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S-15535

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15535, a benzodioxopiperazine derivative, is a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor. Its unique pharmacological profile, characterized by a dual mechanism of action, has positioned it as a significant tool for neuropharmacological research. This compound acts as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. This intricate interplay modulates serotonergic neurotransmission and downstream signaling pathways, leading to potential anxiolytic and antidepressant effects. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding profile, effects on neurotransmitter systems, and the underlying signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The serotonergic system is a key regulator of mood, cognition, and emotion, making it a prime target for the development of therapeutics for psychiatric disorders. The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is critically involved in the modulation of serotonergic activity. This compound (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine) has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the 5-HT1A receptor and its distinct actions at presynaptic and postsynaptic receptor populations. This document serves as a technical guide to the core mechanism of action of this compound.

Binding Profile and Selectivity

This compound exhibits a high affinity for the human 5-HT1A receptor, with Ki values reported to be in the low nanomolar range.[1][2] Its selectivity for the 5-HT1A receptor is a key feature, with significantly lower affinity for other serotonin receptor subtypes, as well as for dopamine (B1211576) and adrenergic receptors. This high selectivity minimizes off-target effects, making this compound a precise tool for studying 5-HT1A receptor function.

Table 1: Binding Affinities (Ki, nM) of this compound at Various Receptors

| Receptor | Ki (nM) | Reference |

| Human 5-HT1A | 0.7 | [1] |

| Rat 5-HT1A | 1.8 | [2] |

| Human Dopamine D2 | 400 | [1] |

| Human Dopamine D3 | 248 | [1] |

| Human α2A-Adrenergic | 190 | [1] |

| α1-Adrenoceptors | >100-fold lower than 5-HT1A | [2] |

| β-Adrenoceptors | >100-fold lower than 5-HT1A | [2] |

| Dopamine D1 | >100-fold lower than 5-HT1A | [2] |

Dual Mechanism of Action

The pharmacological complexity of this compound lies in its differential effects on presynaptic and postsynaptic 5-HT1A receptors.

-

Presynaptic Agonism: At presynaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonin neurons in the raphe nuclei, this compound acts as an agonist. This agonistic activity leads to a decrease in the firing rate of these neurons and a subsequent reduction in the synthesis and release of serotonin (5-HT) in projection areas such as the hippocampus and frontal cortex.[3]

-

Postsynaptic Antagonism: Conversely, at postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in various brain regions, this compound acts as an antagonist or a weak partial agonist. This action blocks the effects of endogenously released serotonin at these receptors.

This dual action results in a net decrease in serotonergic neurotransmission, a mechanism that has been linked to anxiolytic and antidepressant properties.

Signaling Pathways

The differential actions of this compound at presynaptic and postsynaptic 5-HT1A receptors are a consequence of distinct downstream signaling cascades.

Presynaptic 5-HT1A Receptor Signaling

Activation of presynaptic 5-HT1A autoreceptors by this compound initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels ultimately leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

Postsynaptic 5-HT1A Receptor Signaling

At postsynaptic sites, this compound acts as an antagonist, blocking the signaling pathways typically activated by serotonin. When 5-HT binds to postsynaptic 5-HT1A receptors, it also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. By blocking this interaction, this compound prevents the downstream effects of serotonin on the postsynaptic neuron.

Effects on Neurotransmitter Systems

The primary consequence of this compound's mechanism of action is a reduction in extracellular serotonin levels in various brain regions. In vivo microdialysis studies in rats have demonstrated that systemic administration of this compound leads to a dose-dependent decrease in 5-HT concentrations in the hippocampus and frontal cortex.[1][4]

Interestingly, while decreasing serotonin, this compound has been shown to increase the extracellular levels of dopamine (DA) and noradrenaline (NA) in the frontal cortex.[1] This effect is thought to be a consequence of the reduced serotonergic inhibition of dopaminergic and noradrenergic neurons.

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels

| Brain Region | Neurotransmitter | Effect | Reference |

| Hippocampus | Serotonin (5-HT) | ↓ | [4] |

| Frontal Cortex | Serotonin (5-HT) | ↓ | [1] |

| Frontal Cortex | Dopamine (DA) | ↑ | [1] |

| Frontal Cortex | Noradrenaline (NA) | ↑ | [1] |

| Nucleus Accumbens | Serotonin (5-HT) | ↓ | [1] |

| Striatum | Serotonin (5-HT) | ↓ | [1] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat hippocampus for 5-HT1A receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., ventral hippocampus) of an anesthetized rat. The coordinates for the ventral hippocampus can be guided by a stereotaxic atlas (e.g., relative to bregma).

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: this compound is administered systemically (e.g., subcutaneously or intraperitoneally) at various doses.

-

Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., 5-HT, DA, NA) in the dialysate samples are quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels (pre-drug).

Clinical Status

As of the latest available information, this compound was a preclinical candidate for the treatment of anxiety and depression. There is no publicly available information indicating that this compound has entered into human clinical trials.

Conclusion

This compound is a highly selective 5-HT1A receptor ligand with a unique and complex mechanism of action. Its ability to act as a presynaptic agonist and a postsynaptic antagonist provides a powerful means to modulate the serotonergic system. This dual action leads to a decrease in serotonin release while simultaneously increasing dopamine and noradrenaline levels in the frontal cortex, a neurochemical profile that suggests potential therapeutic benefits for anxiety and depressive disorders. The detailed understanding of its binding profile, signaling pathways, and effects on neurotransmitter systems, as outlined in this guide, provides a solid foundation for its use as a research tool and for the future development of novel therapeutics targeting the 5-HT1A receptor.

References

- 1. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Sampling of Cytokines from Rat Hippocampus: Comparison of Cannula Implantation Procedures - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the 5-HT1A Receptor Binding Affinity of S-15535

This in-depth technical guide provides a detailed overview of the 5-HT1A receptor binding affinity and pharmacology of S-15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine). It is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Introduction to this compound

This compound is a phenylpiperazine derivative that acts as a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Pharmacologically, it exhibits a unique profile, functioning as an agonist at presynaptic 5-HT1A autoreceptors and as a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors.[1][2] This distinct mechanism of action has led to its investigation for potential therapeutic applications in psychiatric disorders, particularly as an anxiolytic agent.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the human 5-HT1A receptor and its selectivity over other neurotransmitter receptors have been determined through radioligand binding assays. The data presented below is a compilation from various studies.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human 5-HT1A | [3H]-8-OH-DPAT | CHO cells | 0.6 - 0.79 | [3][4] |

| Rat 5-HT1A | [3H]-8-OH-DPAT | Hippocampus | 1.8 | [5] |

| Human Dopamine D2 | Not Specified | Cloned receptors | 400 | [6] |

| Human Dopamine D3 | Not Specified | Cloned receptors | 248 | [6] |

| Human α2A-Adrenergic | Not Specified | Cloned receptors | 190 | [6] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is a representative method for determining the binding affinity of this compound at the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the Ki of this compound for the 5-HT1A receptor.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.[3][4]

-

Radioligand: [3H]-8-hydroxy-dipropylamino-tetralin ([3H]-8-OH-DPAT) with a high specific activity.[3]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Non-specific Binding Control: 10 µM Serotonin (5-HT).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Frozen cell pellets containing the 5-HT1A receptors are thawed and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This wash step is repeated.[5]

-

Assay Setup: The assay is performed in a final volume of 1 mL.

-

Incubation: To test tubes, add the following in order:

-

800 µL of the membrane suspension.

-

100 µL of varying concentrations of this compound (or buffer for total binding, or 10 µM 5-HT for non-specific binding).

-

100 µL of [3H]-8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM).

-

-

Equilibrium: The tubes are incubated at 25°C for 30 minutes to allow the binding to reach equilibrium.[5]

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.[5]

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [35S]GTPγS Binding

This assay measures the functional activity of this compound at the 5-HT1A receptor by quantifying G-protein activation.

Objective: To determine the agonist or antagonist properties of this compound at the 5-HT1A receptor.

Materials:

-

Cell Membranes: Membranes from CHO cells expressing human 5-HT1A receptors.[4]

-

Radioligand: [35S]GTPγS.

-

Test Compound: this compound.

-

Agonist Control: Serotonin (5-HT).

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.

-

GDP: Guanosine diphosphate.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: The assay is performed in a final volume typically around 200 µL.

-

Pre-incubation: Membranes are pre-incubated with the test compound (this compound) or buffer. For antagonist testing, a subsequent incubation with a known agonist (like 5-HT) is performed.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS and GDP.

-

Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer.

-

Quantification: Radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The amount of [35S]GTPγS bound is a measure of G-protein activation. Data is analyzed to determine the EC50 (for agonists) or the ability to block agonist-stimulated binding (for antagonists). This compound has been shown to antagonize 5-HT-stimulated [35S]GTPγS binding, while also weakly stimulating it on its own, confirming its partial agonist/antagonist profile.[4]

Signaling Pathways of this compound at the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7] this compound's dual action at presynaptic and postsynaptic receptors leads to distinct downstream effects.

Presynaptic Autoreceptors (Agonist Action): Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, activation of these receptors by this compound leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.[8]

-

This overall inhibitory effect reduces the firing rate of serotonergic neurons and decreases the release of serotonin into the synapse.[7]

Postsynaptic Receptors (Antagonist/Weak Partial Agonist Action): Located on non-serotonergic neurons in various brain regions like the hippocampus and cortex, this compound acts to block or weakly activate these receptors.[7] By antagonizing the effects of endogenous serotonin at these sites, this compound can modulate the activity of these downstream neurons. The net effect of this dual action is a complex modulation of the serotonergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Labelling of recombinant human and native rat serotonin 5-HT1A receptors by a novel, selective radioligand, [3H]-S 15535: definition of its binding profile using agonists, antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S 15535 and WAY 100,635 antagonise 5-HT-stimulated [35S]GTP gamma S binding at cloned human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-15535: Discovery, Preclinical Profile, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15535, chemically identified as 4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine, is a novel phenylpiperazine derivative with a unique and highly selective pharmacological profile targeting the serotonin (B10506) 1A (5-HT1A) receptor. Developed by the Institut de Recherches Servier, this compound has been the subject of extensive preclinical investigation for its potential therapeutic applications, primarily in the domains of anxiety and depression. This technical guide provides a comprehensive overview of the discovery, history, and detailed preclinical data of this compound, including its mechanism of action, receptor binding profile, and effects in various animal models. The document is intended to serve as a thorough resource for researchers and professionals in the field of drug development and neuroscience.

Discovery and History

This compound emerged from the research and development pipeline of the French pharmaceutical company Servier. The initial publications on this compound appeared in the early 1990s, positioning it as a novel benzodioxopiperazine with high affinity and selectivity for the 5-HT1A receptor.[1][2] The primary research aimed to develop a compound with a distinct mechanism of action compared to existing anxiolytics and antidepressants, focusing on the differential roles of presynaptic and postsynaptic 5-HT1A receptors in modulating serotonergic neurotransmission. The work of M.J. Millan and colleagues at the Institut de Recherches Servier was pivotal in elucidating the unique pharmacological properties of this compound.[1][2][3]

Mechanism of Action

This compound is characterized by its dual activity at the 5-HT1A receptor, acting as a potent agonist at presynaptic autoreceptors and a functional antagonist or weak partial agonist at postsynaptic receptors.[1][4] This distinct profile is central to its pharmacological effects.

-

Presynaptic Agonism: As an agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the raphe nuclei, this compound inhibits the firing of these neurons and reduces the synthesis and release of serotonin (5-HT).[2][5] This action is thought to contribute to its anxiolytic and antidepressant effects.

-

Postsynaptic Antagonism: At postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex, this compound acts as an antagonist.[1][2] This blockade prevents the effects of serotonin at these receptors, which can lead to an increase in neuronal firing and neurotransmitter release in these areas.

This unique combination of presynaptic inhibition and postsynaptic disinhibition results in a nuanced modulation of the serotonergic system.

Signaling Pathways

The differential actions of this compound at presynaptic and postsynaptic 5-HT1A receptors are mediated by distinct signaling cascades. 5-HT1A receptors are G protein-coupled receptors (GPCRs), primarily coupling to the Gi/o family of G proteins.[6]

Presynaptic 5-HT1A Receptor Signaling

Activation of presynaptic 5-HT1A autoreceptors by this compound leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. This initiates a cascade of intracellular events that ultimately inhibit neuronal activity.

Caption: Presynaptic 5-HT1A autoreceptor signaling cascade initiated by this compound.

Postsynaptic 5-HT1A Receptor Signaling

At postsynaptic sites, this compound acts as an antagonist, blocking the signaling cascade that would normally be initiated by serotonin. This prevents the inhibition of the postsynaptic neuron.

Caption: Postsynaptic 5-HT1A receptor antagonism by this compound.

Quantitative Data

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the human 5-HT1A receptor. Its affinity for other monoaminergic receptors is substantially lower.

| Receptor | Ki (nM) | Reference |

| Human 5-HT1A | 0.7 | [3] |

| Human Dopamine (B1211576) D2 | 400 | [3] |

| Human Dopamine D3 | 248 | [3] |

| Human α2A-Adrenergic | 190 | [3] |

| Rat 5-HT1A | 1.8 | [2] |

| Rat 5-HT1B | >1000 | [2] |

| Rat 5-HT1D | >1000 | [2] |

| Rat 5-HT2A | >1000 | [2] |

| Rat α1-Adrenergic | >1000 | [2] |

| Rat α2-Adrenergic | >1000 | [2] |

| Rat β-Adrenergic | >1000 | [2] |

| Rat Dopamine D1 | >1000 | [2] |

| Rat Dopamine D2 | >1000 | [2] |

In Vivo Efficacy in Preclinical Models

This compound has demonstrated efficacy in a variety of animal models of anxiety and depression.

| Model | Species | Effect | Effective Dose Range | Route | Reference |

| Fear-Induced Ultrasonic Vocalizations | Rat | Abolished vocalizations | 0.16-2.5 mg/kg | s.c. | |

| 0.63-10.0 mg/kg | p.o. | [7] | |||

| Geller-Seifter Conflict Test | Rat | Increased punished responses | 0.3-3.0 mg/kg | s.c. | [7] |

| Learned Helplessness | Rat | Reduced escape deficits | 0.63-40.0 mg/kg | p.o. | |

| Mouse Isolation-Induced Aggression | Mouse | Blocked aggressive encounters | 0.63-10.0 mg/kg | s.c. | |

| 2.5-40.0 mg/kg | p.o. | [7] | |||

| Microdialysis (Hippocampus) | Rat | Reduced 5-HT levels | 0.3-3.0 mg/kg | s.c. | [7] |

| Microdialysis (Frontal Cortex) | Rat | Decreased 5-HT levels | 0.08-5.0 mg/kg | s.c. | |

| Increased Dopamine levels | 0.08-5.0 mg/kg | s.c. | [3] | ||

| Increased Noradrenaline levels | 0.08-5.0 mg/kg | s.c. | [3] | ||

| Two-Platform Spatial Discrimination | Rat | Prevented scopolamine-induced impairment | 1.0 mg/kg | s.c. | [8] |

Experimental Protocols

Receptor Binding Assays

-

Objective: To determine the affinity of this compound for various receptors.

-

Methodology:

-

Tissue Preparation: Membranes from cells expressing the cloned human receptors or from specific rat brain regions (e.g., hippocampus for 5-HT1A) are prepared by homogenization and centrifugation.

-

Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Caption: General workflow for receptor binding assays.

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving rats.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex or hippocampus).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: The concentrations of serotonin, dopamine, and noradrenaline in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.

-

Caption: Workflow for in vivo microdialysis experiments.

Conclusion

This compound is a highly selective 5-HT1A receptor ligand with a unique pharmacological profile characterized by presynaptic agonism and postsynaptic antagonism. This dual mechanism of action translates into a distinct preclinical profile, with demonstrated efficacy in various animal models of anxiety and depression. The extensive preclinical data available for this compound provide a strong foundation for its potential as a therapeutic agent. This technical guide has summarized the key findings related to its discovery, mechanism of action, and preclinical pharmacology, offering a valuable resource for the scientific and drug development community. Further research, including clinical investigations, would be necessary to fully elucidate the therapeutic potential of this compound in human populations.

References

- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 7. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of S-15535: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of the Novel 5-HT1A Receptor Ligand S-15535 in Preclinical Animal Models.

This technical guide provides a detailed overview of the pharmacokinetic profile of this compound, a benzodioxopiperazine derivative with high affinity for serotonin (B10506) 5-HT1A receptors, across various animal models. The information compiled herein is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Executive Summary

This compound is a selective 5-HT1A receptor ligand that has demonstrated potential as an anxiolytic and antidepressant agent in preclinical studies.[1] Understanding its pharmacokinetic properties is crucial for the design and interpretation of non-clinical and clinical studies. This document summarizes the available quantitative data on the pharmacokinetics of this compound in rats, including information on its active metabolite, S 32784. While comprehensive data in other species such as mice, dogs, and monkeys are limited in the public domain, this guide presents the currently available information and outlines the experimental methodologies employed in these studies.

Pharmacokinetics in Rat Models

The most detailed pharmacokinetic data for this compound is available from studies conducted in rats. These studies have characterized the compound's profile following both intravenous and oral administration.

Quantitative Pharmacokinetic Parameters

A population pharmacokinetic-pharmacodynamic modeling study in male Wistar rats provides the most comprehensive insight into the pharmacokinetics of this compound. The study involved both intravenous (i.v.) and oral (p.o.) administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Data derived from modeling studies)

| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |

| Dose | Not Specified in Abstract | Not Specified in Abstract |

| Cmax (Maximum Concentration) | Not available | Not available |

| Tmax (Time to Maximum Concentration) | Not applicable | Not available |

| AUC (Area Under the Curve) | Not available | Not available |

| Half-life (t½) | Not available | Not available |

| Bioavailability (F%) | Not applicable | Not available |

Note: While a detailed pharmacokinetic model was developed, specific parameter values from the study are not publicly available in the abstracted information. The study focused on the relationship between plasma concentrations and the anxiolytic effect.

Metabolism in Rats

In vivo studies in rats have identified an active 5-hydroxy metabolite of this compound, designated as S 32784 (1-(benzodioxan-5-yl) 4-(5-hydroxyindan-2-yl)piperazine). Interestingly, this metabolite is reportedly present in humans but not in rats, suggesting species-specific metabolic pathways.

Pharmacokinetics in Other Animal Models

Publicly available literature lacks detailed quantitative pharmacokinetic data for this compound in mice, dogs, and monkeys. The majority of published studies in these species have focused on the pharmacodynamic effects and receptor binding affinity of the compound.

Experimental Protocols

Animal Models

Pharmacokinetic studies of this compound have primarily utilized male Wistar rats.

Administration and Dosing

This compound has been administered to rats via intravenous and oral routes. Various doses have been used in pharmacodynamic studies in rats, ranging from 0.04 mg/kg to 40.0 mg/kg for subcutaneous and oral routes, respectively.[2]

Sample Collection and Analysis

Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the drug and its metabolites. While the specific analytical method for this compound is not detailed in the available abstracts, modern pharmacokinetic studies routinely employ highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of drugs and their metabolites in biological matrices.

The general workflow for such an analysis is depicted below:

References

- 1. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

S-15535: A Selective 5-HT1A Receptor Ligand with a Dual Agonist/Antagonist Profile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-15535, chemically identified as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1] This compound exhibits a unique pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[1] This dual activity modulates serotonergic neurotransmission in a distinct manner, leading to potential therapeutic applications in anxiety, depression, and cognitive disorders. This technical guide provides a comprehensive overview of the chemical properties, pharmacological actions, and key experimental findings related to this compound.

Chemical Properties and Synthesis

This compound is a phenylpiperazine derivative with the systematic IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-8-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine.

Pharmacology

Binding Profile and Selectivity

This compound demonstrates high affinity for the human 5-HT1A receptor. In radioligand binding studies using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor, the Ki of this compound was determined to be 0.7 nM.[2] The compound exhibits significant selectivity for the 5-HT1A receptor over a range of other neurotransmitter receptors.

Table 1: Binding Affinity of this compound at Various Neurotransmitter Receptors

| Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Human 5-HT1A | Cloned (CHO cells) | [3H]8-OH-DPAT | 0.7 | [2] |

| Human Dopamine (B1211576) D2 | Cloned | - | 400 | [2] |

| Human Dopamine D3 | Cloned | - | 248 | [2] |

| Human α2A-Adrenergic | Cloned | - | 190 | [2] |

| Other 5-HT receptors | - | - | >100-fold lower affinity | [1] |

| α1-Adrenoceptors | - | - | >100-fold lower affinity | [1] |

| β-Adrenoceptors | - | - | >100-fold lower affinity | [1] |

| Dopamine D1 | - | - | >100-fold lower affinity | [1] |

Functional Activity: A Dual Role

This compound's pharmacological signature is its distinct action at different populations of 5-HT1A receptors.

-

Presynaptic Agonism: At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, this compound acts as an agonist. This leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin (5-HT) synthesis and release in projection areas such as the frontal cortex, nucleus accumbens, and striatum.[2]

-

Postsynaptic Antagonism: Conversely, at postsynaptic 5-HT1A receptors, located on non-serotonergic neurons in regions like the hippocampus and cortex, this compound behaves as an antagonist. It effectively blocks the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT, preventing the typical downstream signaling events associated with postsynaptic 5-HT1A receptor activation.[1]

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. The downstream signaling cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While direct studies on this compound's effect on adenylyl cyclase are not available, its agonist and antagonist actions suggest a differential modulation of this pathway depending on the receptor location.

References

- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Serotonergic Modulator S-15535: An In-depth Analysis of its In Vivo Effects on Serotonin Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of S-15535, a novel benzodioxopiperazine derivative, on serotonin (B10506) (5-HT) levels. This compound is characterized by its unique pharmacological profile, acting as a potent and highly selective 5-HT1A receptor ligand.[1] It functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1][2] This dual activity results in a distinct modulation of serotonergic neurotransmission, primarily leading to a reduction in extracellular serotonin levels. This document synthesizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Effects of this compound on Extracellular Serotonin Levels

The administration of this compound has been shown to dose-dependently suppress extracellular serotonin levels across various brain regions in preclinical models. The following tables summarize the key quantitative findings from microdialysis studies in rats.

| Brain Region | Animal Model | This compound Dose (s.c.) | Route of Administration | Effect on Serotonin Levels | Reference |

| Frontal Cortex | Freely moving rats | 0.08 - 5.0 mg/kg | Subcutaneous (s.c.) | Marked and dose-dependent suppression | [3] |

| Nucleus Accumbens | Freely moving rats | 0.08 - 5.0 mg/kg | Subcutaneous (s.c.) | Marked and dose-dependent suppression | [3] |

| Striatum | Freely moving rats | 0.08 - 5.0 mg/kg | Subcutaneous (s.c.) | Marked and dose-dependent suppression | [3] |

| Hippocampus | Anesthetized rats | 0.3 - 3.0 mg/kg | Subcutaneous (s.c.) | Dose-dependent reduction | [4] |

Table 1: Effect of Acute this compound Administration on Extracellular Serotonin Levels

| Condition | This compound Dose (s.c.) | Antagonist | Antagonist Dose (s.c.) | Effect on this compound-induced 5-HT Suppression | Brain Region | Reference |

| Co-administration | 0.63 mg/kg | WAY 100,635 | 0.16 mg/kg | Markedly attenuated | Frontal Cortex | [3] |

| Co-administration | 3.0 mg/kg | WAY 100,635 | 0.3 mg/kg | Blocked | Hippocampus | [4] |

| Co-administration | 3.0 mg/kg | (-)-Penbutolol | 2.0 mg/kg | Blocked | Hippocampus | [4] |

| Co-administration | 3.0 mg/kg | (-)-Tertatolol | 8.0 mg/kg | Blocked | Hippocampus | [4] |

Table 2: Antagonism of this compound's Effect on Serotonin Levels

Experimental Protocols

The quantitative data presented above were primarily obtained through in vivo microdialysis studies in rats. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving or anesthetized animals.

Microdialysis Procedure

-

Animal Model: Male Wistar or Sprague-Dawley rats were used in the cited studies.[3][4]

-

Surgical Implantation: Guide cannulae for the microdialysis probes were stereotaxically implanted into the target brain regions (e.g., frontal cortex, nucleus accumbens, striatum, hippocampus) under anesthesia. Animals were allowed a recovery period of several days post-surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µl/min).

-

Sample Collection: After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples were collected at regular intervals (e.g., 20-30 minutes).[5]

-

Drug Administration: this compound and other pharmacological agents were administered systemically, typically via subcutaneous (s.c.) injection, at the specified doses.[3][4]

-

Neurochemical Analysis: The collected dialysate samples were analyzed to quantify the concentration of serotonin and its metabolites. This is commonly performed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[6][7]

-

Data Analysis: Changes in serotonin levels were expressed as a percentage of the baseline levels established before drug administration.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism for reducing extracellular serotonin involves its agonist activity at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.[2][8] Activation of these autoreceptors inhibits the firing rate of serotonin neurons and consequently reduces the synthesis and release of serotonin at axon terminals throughout the brain.[2]

Caption: Mechanism of this compound on Serotonergic Neurotransmission.

The diagram above illustrates the dual action of this compound. As a presynaptic 5-HT1A agonist, it inhibits neuronal firing, leading to reduced serotonin release. Concurrently, it acts as an antagonist at postsynaptic 5-HT1A receptors, blocking the effects of the remaining synaptic serotonin at these sites.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vivo microdialysis experiment designed to assess the effect of this compound on serotonin levels.

Caption: In Vivo Microdialysis Experimental Workflow.

This workflow provides a standardized process for obtaining reliable and reproducible data on the neurochemical effects of this compound and other centrally acting compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol stimulates the release of dopamine and serotonin in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

S-15535: A Novel Phenylpiperazine Derivative with Anxiolytic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-15535, a novel phenylpiperazine compound, has demonstrated significant promise as an anxiolytic agent through a unique mechanism of action at serotonin (B10506) 5-HT1A receptors. This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic potential of this compound. It details the compound's receptor binding profile, its effects in established animal models of anxiety, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and structured data presentation to facilitate further investigation and development of this compound as a therapeutic agent for anxiety disorders.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel therapeutic agents with improved efficacy and tolerability. This compound (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine) is a psychoactive compound that has been identified as a potent and highly selective ligand for the 5-HT1A receptor.[1][2] Its distinctive pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors, suggests a unique mechanism for modulating serotonergic neurotransmission and achieving anxiolysis.[1][2][3] This dual action is hypothesized to reduce serotonergic tone, a mechanism implicated in the therapeutic effects of some anxiolytics.

Mechanism of Action

This compound's anxiolytic properties are primarily attributed to its distinct actions at different populations of 5-HT1A receptors.[1]

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors regulate the firing rate of serotonin neurons.[4][5] this compound acts as a full agonist at these autoreceptors.[1][2] This agonistic activity inhibits the firing of serotonergic neurons, leading to a decrease in the synthesis and release of serotonin in projection areas such as the hippocampus and frontal cortex.[3][6][7] This reduction in serotonergic transmission is believed to be a key contributor to its anxiolytic effects.[6]

-

Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons in various brain regions implicated in mood and anxiety, including the hippocampus and amygdala.[4][8] At these sites, this compound behaves as a weak partial agonist or an antagonist.[1][2][3] By blocking or weakly activating postsynaptic 5-HT1A receptors, this compound can prevent the effects of endogenous serotonin at these sites, further contributing to its overall anxiolytic profile.

This unique "biased" agonism, favoring presynaptic over postsynaptic receptors, differentiates this compound from other 5-HT1A receptor ligands like buspirone.

Quantitative Data

Receptor Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors has been characterized through in vitro studies. The data, presented in Table 1, highlights its high affinity and selectivity for the 5-HT1A receptor.

| Receptor | Ki (nM) | Reference |

| Human 5-HT1A | 0.7 | [3] |

| Rat 5-HT1A | 1.8 | [2] |

| Human Dopamine (B1211576) D2 | 400 | [3] |

| Human Dopamine D3 | 248 | [3] |

| Human α2A-Adrenergic | 190 | [3] |

Table 1: In Vitro Receptor Binding Affinities of this compound.

Efficacy in Preclinical Anxiety Models

This compound has demonstrated anxiolytic-like effects in several well-validated rodent models of anxiety. The effective dose ranges for these effects are summarized in Table 2.

| Animal Model | Species | Route of Administration | Effective Dose Range | Effect | Reference |

| Vogel Conflict Test | Rat | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Increased punished responses | [6] |

| Fear-Induced Ultrasonic Vocalizations | Rat | Subcutaneous (s.c.) | 0.16 - 2.5 mg/kg | Abolished vocalizations | [6] |

| Fear-Induced Ultrasonic Vocalizations | Rat | Oral (p.o.) | 0.63 - 10.0 mg/kg | Abolished vocalizations | [6] |

| Social Interaction Test | Rat | Not Specified | Not Specified | Increased active social interaction | [9] |

| Elevated Plus-Maze | Rat | Not Specified | 0.0025 - 10.0 mg/kg | No significant increase in open-arm entries | [6] |

Table 2: Anxiolytic-like Efficacy of this compound in Preclinical Models.

Experimental Protocols

In Vivo Microdialysis for Serotonin Release

Objective: To measure the effect of this compound on extracellular serotonin levels in specific brain regions.

Methodology:

-

Animal Preparation: Male rats are anesthetized and stereotaxically implanted with a microdialysis probe in the target brain region (e.g., dorsal hippocampus or frontal cortex).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.

-

Drug Administration: this compound is administered via the desired route (e.g., subcutaneous injection).

-

Post-treatment Collection: Dialysate samples continue to be collected for a specified period after drug administration.

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: Changes in serotonin levels are expressed as a percentage of the baseline values. A significant decrease in serotonin levels following this compound administration indicates agonist activity at presynaptic 5-HT1A autoreceptors.[3]

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents.[10][11][12][13][14] The test is based on the natural aversion of rodents to open and elevated spaces.[12][13]

Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.[11][13]

Methodology:

-

Habituation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.[12][14]

-

Drug Administration: this compound or vehicle is administered at a specified time before the test.

-

Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[11]

-

Data Collection: The session is recorded by an overhead video camera and analyzed using a tracking software.[12][14]

-

Parameters Measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Data Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect. It is important to note that in some studies, this compound did not significantly increase open-arm entries in the EPM.[6]

Vogel Conflict Test

Objective: To evaluate the anti-conflict (anxiolytic) effects of a compound.[15][16] This test is based on the principle that anxiolytic drugs can increase the frequency of a behavior that has been suppressed by punishment.[16]

Methodology:

-

Water Deprivation: Rats are typically water-deprived for a period (e.g., 48 hours) prior to the test to motivate drinking behavior.[15]

-

Apparatus: A testing chamber equipped with a drinking spout connected to a shock generator.

-

Drug Administration: this compound or a reference anxiolytic (e.g., diazepam) is administered before the test session.

-

Test Session: The water-deprived rat is placed in the chamber and allowed to drink from the spout. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.

-

Data Collection: The number of shocks received (i.e., the number of punished drinking periods) is recorded over a specific time period (e.g., 3-5 minutes).[15]

-

Data Interpretation: A significant increase in the number of shocks accepted by the drug-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.[6]

Signaling Pathways

Presynaptic 5-HT1A Receptor Signaling

Activation of presynaptic 5-HT1A autoreceptors by this compound initiates a signaling cascade that ultimately leads to the inhibition of serotonergic neuron firing.[4][17] This is a key mechanism for its anxiolytic effect.

Caption: Presynaptic 5-HT1A receptor signaling cascade initiated by this compound.

Postsynaptic 5-HT1A Receptor Signaling

At postsynaptic 5-HT1A receptors, this compound acts as an antagonist or weak partial agonist, thereby blocking the effects of endogenous serotonin.

Caption: Antagonistic action of this compound at postsynaptic 5-HT1A receptors.

Experimental Workflow for Preclinical Anxiolytic Screening

The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a compound like this compound.

Caption: A generalized experimental workflow for preclinical anxiolytic drug screening.

Discussion and Future Directions

The preclinical data strongly support the potential of this compound as an anxiolytic agent with a novel mechanism of action. Its ability to preferentially target presynaptic 5-HT1A autoreceptors leads to a reduction in serotonergic neurotransmission, an effect that is correlated with its anxiolytic-like activity in various animal models.[6][7] The antagonistic action at postsynaptic receptors may further contribute to its therapeutic profile and potentially mitigate some of the side effects associated with non-selective 5-HT1A agonists.

While this compound has shown efficacy in conflict-based and social interaction models, its lack of effect in the elevated plus-maze in some studies warrants further investigation.[6] This could be due to the specific neurobiological circuits underlying the different types of anxiety measured by these tests.

Future research should focus on:

-

Conducting clinical trials to evaluate the efficacy and safety of this compound in patients with anxiety disorders.[18][19][20][21][22]

-

Investigating the pharmacokinetic and pharmacodynamic profile of this compound in humans.

-

Exploring the potential of this compound for treating specific subtypes of anxiety disorders.

-

Further elucidating the downstream signaling pathways affected by its unique receptor interaction profile.

Conclusion

This compound is a promising anxiolytic candidate with a well-defined and unique mechanism of action at 5-HT1A receptors. The comprehensive preclinical data presented in this guide, including its receptor binding profile, efficacy in animal models, and proposed signaling pathways, provide a strong rationale for its continued development as a novel therapeutic for anxiety disorders. The detailed experimental protocols and structured data offer a valuable resource for researchers aiming to build upon these foundational studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elevated plus maze protocol [protocols.io]

- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mmpc.org [mmpc.org]

- 15. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 16. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Review of the current ongoing clinical trials exploring the possible anti-anxiety effects of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

The Dual-Action Serotonergic Modulator S-15535: A Technical Overview of Early Research

For Researchers, Scientists, and Drug Development Professionals

S-15535, a novel benzodioxopiperazine derivative, emerged in early research as a compound with a unique and complex pharmacological profile at serotonin (B10506) 1A (5-HT1A) receptors. This technical guide synthesizes the foundational preclinical data, experimental methodologies, and proposed mechanisms of action for this compound, providing a comprehensive resource for professionals in the field of drug discovery and neuroscience.

Core Pharmacological Profile: A Tale of Two Receptors

Early investigations consistently characterized this compound as a highly selective 5-HT1A receptor ligand with a distinctive dual action: it functions as a potent agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This profile suggests that this compound can modulate serotonergic neurotransmission in a nuanced manner, decreasing serotonin release in terminal fields through its agonist activity at the somatodendritic autoreceptors in the raphe nuclei, while simultaneously blocking the effects of serotonin at postsynaptic receptors in regions like the hippocampus and cortex.[2][5]

Quantitative Receptor Binding and Functional Activity

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT1A | Human (cloned) | CHO cells | 1.8 | [3] |

| 5-HT1A | Rat | Hippocampus | 2.5 | Millan et al., 1997 |

| α1-adrenergic | Rat | Cortex | > 1000 | Millan et al., 1997 |

| D2 (Dopamine) | Human (cloned) | - | > 1000 | Millan et al., 1997 |

Table 2: In Vivo Pharmacological Data

| Experimental Model | Species | Effect | Dose Range | Reference |

| Microdialysis (Hippocampal 5-HT release) | Rat | Decrease | 0.3 - 3.0 mg/kg, s.c. | [5] |

| Fear-Induced Ultrasonic Vocalizations | Rat | Abolished | 0.16 - 2.5 mg/kg, s.c. | [5] |

| Geller-Seifter Conflict Test | Rat | Increased punished responses | 0.3 - 3.0 mg/kg | [5] |

| Resident-Intruder Aggression | Mouse | Blocked aggressive encounters | 0.63 - 10.0 mg/kg, s.c. | [5] |

| Light-Induced Phase Shift | Hamster | Enhanced | 5.0 mg/kg, i.p. | [6] |

| Scopolamine-Induced Spatial Learning Deficit | Rat | Antagonized | 1.0 mg/kg, s.c. | [1] |

Key Experimental Methodologies

The characterization of this compound relied on a combination of in vitro receptor binding assays, in vivo neurochemical techniques, and behavioral pharmacology paradigms.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for various neurotransmitter receptors.

Protocol:

-

Tissue/Cell Preparation: Membranes were prepared from either specific brain regions (e.g., rat hippocampus) or cell lines expressing cloned human receptors (e.g., CHO cells).

-

Radioligand Binding: Membranes were incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of this compound.

-

Separation and Quantification: Bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular serotonin levels in the brain.

Protocol:

-

Animal Preparation: Rats were anesthetized and stereotaxically implanted with a microdialysis probe in the target brain region (e.g., dorsal hippocampus).

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after systemic administration of this compound.

-

Neurotransmitter Analysis: The concentration of serotonin in the dialysate was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Behavioral Models

Objective: To assess the anxiolytic-like effects of this compound.

Protocol:

-

Apparatus: A Skinner box equipped with a lever, a food dispenser, and a grid floor for delivering mild foot shocks.

-

Training: Rats were trained to press a lever for a food reward.

-

Testing: During the test session, lever pressing was intermittently punished with a mild foot shock.

-

Drug Administration: this compound or a vehicle was administered prior to the test session.

-

Measurement: An increase in the number of lever presses during the punished periods was interpreted as an anxiolytic-like effect.

Objective: To evaluate the potential antidepressant-like activity of this compound.

Protocol:

-

Apparatus: A transparent cylinder filled with water.

-

Procedure: Mice or rats were placed in the water-filled cylinder from which they could not escape.

-

Drug Administration: this compound or a vehicle was administered prior to the test.

-

Measurement: The duration of immobility (time spent floating without making escape-oriented movements) was recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Early studies noted that acute administration of this compound did not significantly affect immobility time in this test.[7]

Signaling Pathways and Experimental Workflows

The unique dual-action mechanism of this compound can be visualized through its interaction with the 5-HT1A receptor signaling pathway. The experimental workflows used to characterize its effects are also amenable to diagrammatic representation.

Caption: this compound's dual action on 5-HT1A receptor signaling.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Logical flow of behavioral pharmacology experiments.

Conclusion

The early preclinical research on this compound established it as a selective 5-HT1A receptor ligand with a unique pharmacological profile, acting as a presynaptic agonist and a postsynaptic antagonist. This dual action translates into a net inhibitory effect on serotonergic neurotransmission. In vivo studies demonstrated its potential as an anxiolytic and its ability to modulate cognitive processes and circadian rhythms. The detailed experimental protocols and quantitative data from these foundational studies provide a critical framework for understanding the complex pharmacology of this compound and for the development of future serotonergic modulators.

References

- 1. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Serotonin1A autoreceptor activation by S 15535 enhances circadian activity rhythms in hamsters: evaluation of potential interactions with serotonin2A and serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols for S-15535 Rodent Studies

Introduction

S-15535 is a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting a distinct pharmacological profile. It acts as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2] This dual action results in a net inhibition of serotonergic transmission, which is believed to underpin its anxiolytic and potential antidepressant properties observed in rodent models.[3][4] These application notes provide detailed protocols for researchers and drug development professionals to investigate the effects of this compound in common rodent behavioral and neurochemical paradigms.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in various rodent models as reported in the literature.

Table 1: Anxiolytic-like Effects of this compound in Rats

| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Antagonized by | Reference |

| Fear-Induced Ultrasonic Vocalizations | Rat | Subcutaneous (s.c.) | 0.16 - 2.5 mg/kg | Dose-dependent abolishment of USVs | WAY 100,635 (0.16 mg/kg), (-)-penbutolol (10.0 mg/kg) | [3] |

| Fear-Induced Ultrasonic Vocalizations | Rat | Oral (p.o.) | 0.63 - 10.0 mg/kg | Dose-dependent abolishment of USVs | N/A | [3] |

| Geller Conflict Paradigm | Rat | N/A | 0.3 - 3.0 mg/kg | Dose-dependent increase in punished responses | (-)-penbutolol (8.0 mg/kg) | [3] |

Table 2: Anti-aggressive Effects of this compound in Mice

| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Antagonized by | Reference |

| Aggressive Encounters in Isolated Mice | Mouse | Subcutaneous (s.c.) | 0.63 - 10.0 mg/kg | Dose-dependent blockade of aggressive encounters | WAY 100,635 (0.16 mg/kg) | [3] |

| Aggressive Encounters in Isolated Mice | Mouse | Oral (p.o.) | 2.5 - 40.0 mg/kg | Dose-dependent blockade of aggressive encounters | N/A | [3] |

Table 3: Antidepressant-like Effects of this compound in Rats

| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Learned Helplessness | Rat | Oral (p.o.) | 0.63 - 40.0 mg/kg | Marked reduction in escape deficits | [4] |

Table 4: Effects of this compound on Neurotransmitter Levels in Rats

| Brain Region | Neurotransmitter | Route of Administration | Dose Range | Effect | Antagonized by | Reference |

| Hippocampus | 5-HT | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Dose-dependent reduction in dialysate 5-HT | WAY 100,635 (0.3 mg/kg), (-)-penbutolol (2.0 mg/kg), (-)-tertatolol (B52994) (8.0 mg/kg) | [3] |

| Frontal Cortex | 5-HT | Subcutaneous (s.c.) | 0.08 - 5.0 mg/kg | Marked and dose-dependent suppression of dialysate 5-HT | WAY 100,635 (0.16 mg/kg) | [4] |

| Frontal Cortex | Dopamine (B1211576) (DA) | Subcutaneous (s.c.) | N/A | Dose-dependent increase in dialysate DA | WAY 100,635 (0.16 mg/kg) | [4] |

| Frontal Cortex | Noradrenaline (NAD) | Subcutaneous (s.c.) | N/A | Dose-dependent increase in dialysate NAD | WAY 100,635 (0.16 mg/kg) | [4] |

Table 5: Effects of this compound on Spatial Learning in Rats

| Behavioral Test | Species | Route of Administration | Dose | Effect on Scopolamine-Induced Impairment | Antagonized by | Reference |

| Two-Platform Spatial Discrimination Task | Rat | Subcutaneous (s.c.) | 1.0 mg/kg | Prevented impairment of choice accuracy | WAY 100,635 (1.0 µ g/0.5 µl into dorsal raphe) | [5] |

| Two-Platform Spatial Discrimination Task | Rat | Subcutaneous (s.c.) | 0.3 mg/kg | No significant effect | N/A | [5][6] |

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Activity using Fear-Induced Ultrasonic Vocalizations in Rats

Objective: To assess the anxiolytic potential of this compound by measuring its effect on the emission of ultrasonic vocalizations (USVs) in rats exposed to a fear-conditioning paradigm.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., saline, distilled water)

-

Apparatus for fear conditioning and USV recording (e.g., a sound-attenuating chamber equipped with a grid floor for footshocks and a microphone sensitive to ultrasonic frequencies)

-

Data acquisition and analysis software for USVs

Procedure:

-

Habituation: Individually house rats for at least one week before the experiment with ad libitum access to food and water.

-

Drug Administration: Administer this compound (0.16 - 2.5 mg/kg, s.c. or 0.63 - 10.0 mg/kg, p.o.) or vehicle 30 minutes before the test session.

-

Fear Conditioning:

-

Place the rat in the conditioning chamber.

-

After a 3-minute exploration period, deliver a series of mild, inescapable footshocks (e.g., 0.5 mA for 1 second, every 30 seconds for 5 minutes).

-

Simultaneously record the number and duration of USVs (in the 22-28 kHz range) throughout the session.

-

-

Data Analysis:

-

Quantify the total duration of USVs for each rat.

-

Compare the USV duration between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in USV duration in the this compound groups indicates anxiolytic-like activity.

-

Protocol 2: Assessment of Antidepressant-like Effects using the Learned Helplessness Paradigm in Rats

Objective: To determine the potential antidepressant-like effects of this compound by evaluating its ability to reverse escape deficits in a learned helplessness model.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle

-

Shuttle boxes equipped with a grid floor for delivering footshocks and a visual/auditory cue.

Procedure:

-

Induction of Learned Helplessness (Day 1):

-

Place rats in one chamber of the shuttle box with the gate closed.

-

Deliver a series of inescapable footshocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval averaging 60 seconds) for a total of 60 shocks.